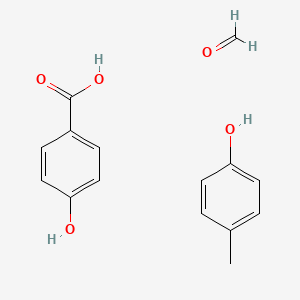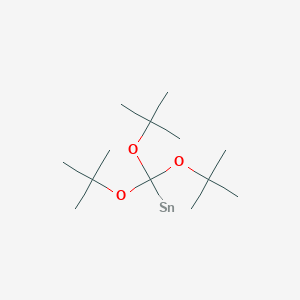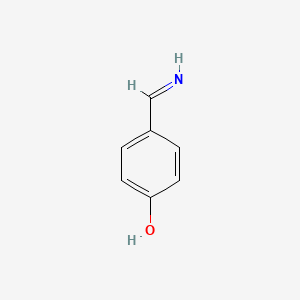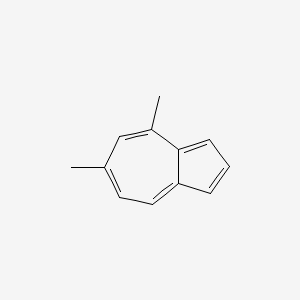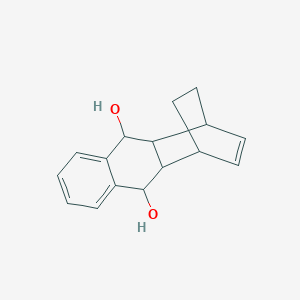
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is an organic compound with a complex structure that includes multiple fused rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,4-ethanoanthracene derivatives under specific conditions. For example, the compound can be synthesized via the hydrogenation of 1,4-ethanoanthracene-9,10-dione using a palladium catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 1,4-ethanoanthracene-9,10-dione.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,4a,9,9a,10-Hexahydro-1,4-methanoanthracene-9,10-diol: Similar structure but with a methano bridge instead of an ethano bridge.
1,2,3,4,4a,9a-Hexahydro-9-methyl-4H-carbazole-4-one: Contains a carbazole ring system with different functional groups.
2,3,4,4a,9,9a-Hexahydro-1H-fluorene: Similar fused ring structure but lacks hydroxyl groups.
Uniqueness
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
55431-78-2 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-18H,6,8H2 |
Clé InChI |
CXKDRWRWLKDGTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C3C2C(C4=CC=CC=C4C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



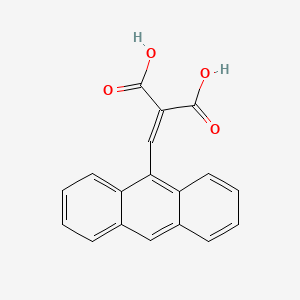

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)

